molecular formula C18H17N3O3S B2567727 (2-((3-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(3-nitrophenyl)methanone CAS No. 851803-51-5

(2-((3-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(3-nitrophenyl)methanone

Cat. No.: B2567727
CAS No.: 851803-51-5
M. Wt: 355.41
InChI Key: MWYGPIDLWYEKKR-UHFFFAOYSA-N
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Description

(2-((3-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(3-nitrophenyl)methanone is a complex organic compound that features a unique combination of functional groups, including a thioether, an imidazole ring, and a nitrophenyl group

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-((3-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(3-nitrophenyl)methanone typically involves multiple steps, starting from commercially available precursors. One common approach is to first synthesize the imidazole ring, followed by the introduction of the thioether and nitrophenyl groups through nucleophilic substitution reactions. The reaction conditions often involve the use of strong bases, such as sodium hydride, and polar aprotic solvents like dimethylformamide (DMF) to facilitate the nucleophilic substitution.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors to ensure precise control over reaction parameters and the implementation of purification techniques such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(2-((3-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(3-nitrophenyl)methanone can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Palladium on carbon (Pd/C), hydrogen gas.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted imidazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, (2-((3-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(3-nitrophenyl)methanone is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in the development of new synthetic methodologies.

Biology

In biological research, this compound may be investigated for its potential biological activities, such as antimicrobial or anticancer properties. The presence of the nitrophenyl group suggests that it could interact with biological targets, leading to various pharmacological effects.

Medicine

In medicinal chemistry, derivatives of this compound could be explored as potential drug candidates. The imidazole ring is a common pharmacophore in many drugs, and modifications to this compound could yield new therapeutic agents.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.

Comparison with Similar Compounds

Similar Compounds

    (2-((3-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(4-nitrophenyl)methanone: Similar structure but with a different position of the nitro group.

    (2-((3-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(3-chlorophenyl)methanone: Similar structure but with a chloro group instead of a nitro group.

    (2-((3-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(3-methylphenyl)methanone: Similar structure but with a methyl group instead of a nitro group.

Uniqueness

The uniqueness of (2-((3-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(3-nitrophenyl)methanone lies in its combination of functional groups, which allows for a wide range of chemical modifications and potential applications. The presence of both a thioether and a nitrophenyl group provides opportunities for diverse chemical reactions and interactions with biological targets, making it a versatile compound in scientific research.

Properties

IUPAC Name

[2-[(3-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(3-nitrophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O3S/c1-13-4-2-5-14(10-13)12-25-18-19-8-9-20(18)17(22)15-6-3-7-16(11-15)21(23)24/h2-7,10-11H,8-9,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWYGPIDLWYEKKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CSC2=NCCN2C(=O)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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